molecular formula C14H9FN6O3 B7572401 3-fluoro-4-nitro-N-[6-(1,2,4-triazol-1-yl)pyridin-3-yl]benzamide

3-fluoro-4-nitro-N-[6-(1,2,4-triazol-1-yl)pyridin-3-yl]benzamide

Cat. No. B7572401
M. Wt: 328.26 g/mol
InChI Key: AOJGDEHUASYBSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-fluoro-4-nitro-N-[6-(1,2,4-triazol-1-yl)pyridin-3-yl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is known for its unique chemical properties and has been extensively studied for its potential use in scientific research.

Mechanism of Action

The mechanism of action of 3-fluoro-4-nitro-N-[6-(1,2,4-triazol-1-yl)pyridin-3-yl]benzamide is not well understood. However, it is believed that the compound works by inhibiting the growth of microorganisms by interfering with their metabolic processes.
Biochemical and physiological effects:
The biochemical and physiological effects of 3-fluoro-4-nitro-N-[6-(1,2,4-triazol-1-yl)pyridin-3-yl]benzamide have not been extensively studied. However, it is believed that the compound may have toxic effects on certain cell types.

Advantages and Limitations for Lab Experiments

The advantages of using 3-fluoro-4-nitro-N-[6-(1,2,4-triazol-1-yl)pyridin-3-yl]benzamide in lab experiments include its unique chemical properties and potential antimicrobial properties. However, the limitations include the lack of understanding of its mechanism of action and potential toxic effects.

Future Directions

1. Further studies are needed to understand the mechanism of action of 3-fluoro-4-nitro-N-[6-(1,2,4-triazol-1-yl)pyridin-3-yl]benzamide.
2. The compound should be tested against a wider range of microorganisms to determine its full antimicrobial potential.
3. Studies should be conducted to determine the potential toxic effects of the compound on different cell types.
4. The compound should be tested for its potential use in other scientific research fields, such as cancer research.

Synthesis Methods

The synthesis of 3-fluoro-4-nitro-N-[6-(1,2,4-triazol-1-yl)pyridin-3-yl]benzamide involves a multi-step process. The first step involves the reaction of 3-aminopyridine with ethyl 2-chloroacetate to form 3-ethoxycarbonylpyridine. This is followed by the reaction of 3-ethoxycarbonylpyridine with hydrazine hydrate to form 3-hydrazinopyridine. The final step involves the reaction of 3-hydrazinopyridine with 3-fluoro-4-nitrobenzoyl chloride to form the desired product.

Scientific Research Applications

3-fluoro-4-nitro-N-[6-(1,2,4-triazol-1-yl)pyridin-3-yl]benzamide has been extensively studied for its potential use in scientific research. The compound has been found to have antimicrobial properties and has been tested against various bacterial strains. Additionally, the compound has been tested for its potential use as an antifungal agent.

properties

IUPAC Name

3-fluoro-4-nitro-N-[6-(1,2,4-triazol-1-yl)pyridin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FN6O3/c15-11-5-9(1-3-12(11)21(23)24)14(22)19-10-2-4-13(17-6-10)20-8-16-7-18-20/h1-8H,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOJGDEHUASYBSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)NC2=CN=C(C=C2)N3C=NC=N3)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoro-4-nitro-N-[6-(1,2,4-triazol-1-yl)pyridin-3-yl]benzamide

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